

The Influence of PEG Linker Length on PROTAC Potency: A Comparative Analysis

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Compound of Interest

Compound Name: *Thalidomide-O-PEG5-Tosyl*

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For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs).

PROTACs have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation. This guide provides a comparative study of how PEG linker length influences PROTAC potency, supported by experimental data and detailed methodologies.

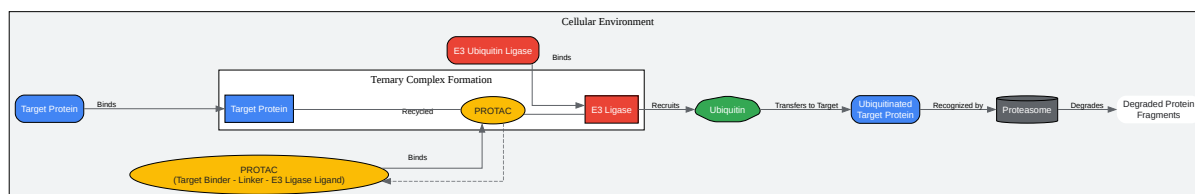
Data Presentation: The Impact of Linker Length on PROTAC Efficacy

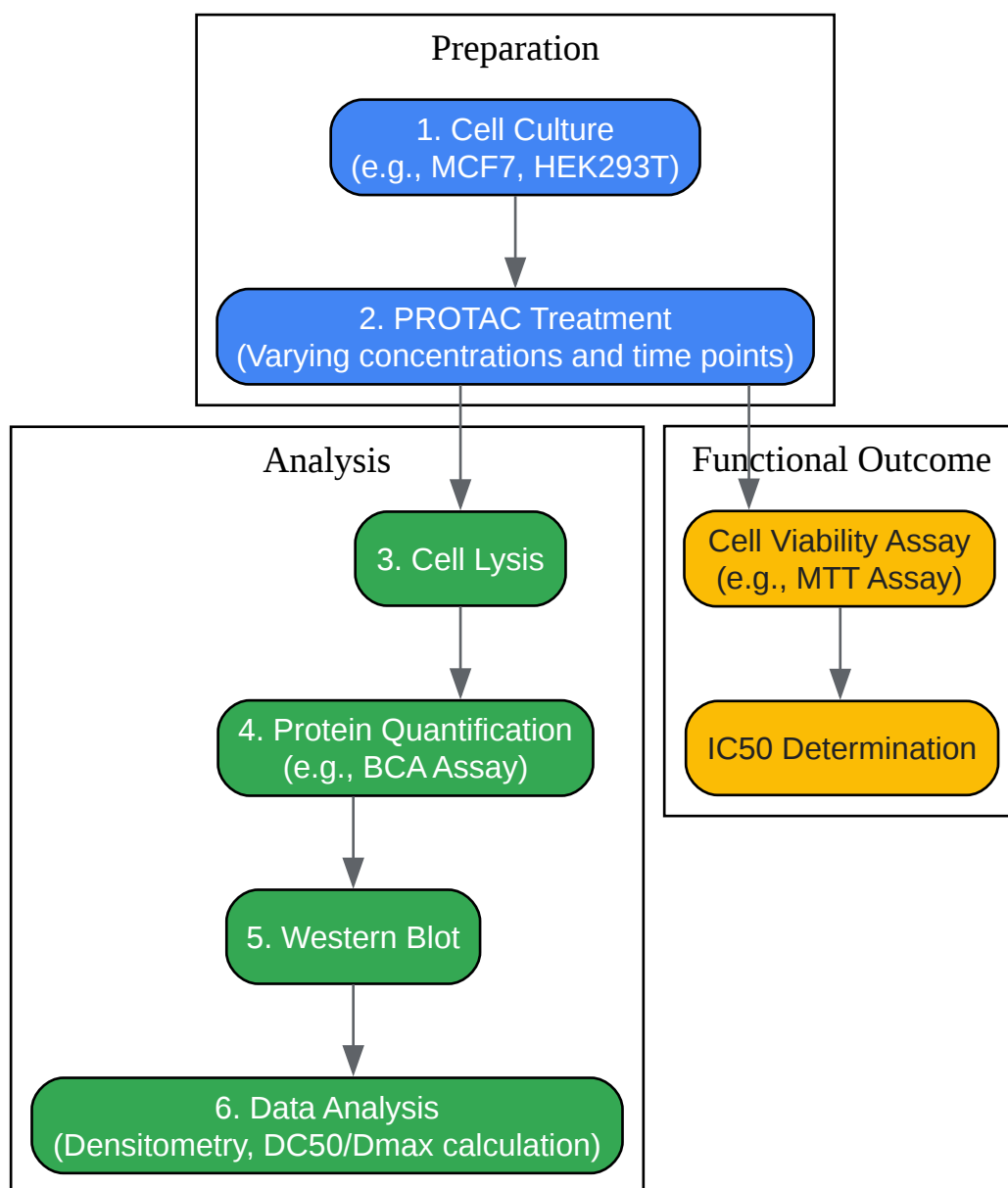
The potency of a PROTAC is primarily evaluated by two key metrics: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies on PROTACs with varying PEG linker lengths targeting different proteins.

| Target Protein | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
|-------------------------------------------|------------------------|----------------------------------------------|----------|-----------|
| Estrogen Receptor α (ER α) | 9 | >10 μ M (IC50) | ~50 | [1] |
| 12 | ~5 μ M (IC50) | ~75 | [1] | |
| 16 | ~1 μ M (IC50) | ~95 | [1] | |
| 19 | ~5 μ M (IC50) | ~70 | [1] | |
| 21 | >10 μ M (IC50) | ~60 | [1] | |
| TANK-binding kinase 1 (TBK1) | < 12 | No degradation | - | [2][3] |
| 21 | 3 nM | 96 | [1][3] | |
| 29 | 292 nM | 76 | [1][3] | |
| Cyclin-dependent kinase 9 (CDK9) | Amide-containing chain | 0.10 μ M (CDK942), 0.14 μ M (CDK955) | - | [2][4] |

Note: For ER α , the data is presented as IC50 values from cell viability assays, which correlate with degradation. For TBK1 and CDK9, DC50 values represent direct measurement of protein degradation. The CDK9 degrader mentioned did not have a systematic variation of PEG linker length in the cited study but demonstrates the potency achievable with an optimized linker.

Mandatory Visualization





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